5-Amino-2-chlorobenzenesulfonic Acid
Description
Significance and Context in Organic Chemistry Research
In the field of organic chemistry, 5-Amino-2-chlorobenzenesulfonic acid is primarily recognized for its role as a key intermediate. The compound's molecular structure, featuring reactive sites on the amino and chloro groups, allows it to participate in a variety of chemical reactions. These include nucleophilic substitutions and coupling reactions, making it a versatile precursor for creating more complex molecules. cymitquimica.com
A significant application of this compound is in the synthesis of pigments and dyes. atamanchemicals.comechemi.com It serves as a crucial chemical intermediate for producing specific colorants, such as Pigment Red 58. echemi.com The amino group can be diazotized and then coupled with other components to form azo dyes, a major class of synthetic colorants used extensively in the textile and ink industries. cymitquimica.comatamanchemicals.com The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a desirable property for many dyeing processes. cymitquimica.comcymitquimica.com Furthermore, the chlorine and trifluoromethyl substituents can improve the stability and color fastness of the final pigment. atamanchemicals.com
The compound's utility extends to being a building block in the synthesis of pharmaceuticals and specialty chemicals. Researchers utilize its framework to construct larger, more complex molecules with potential biological activity. mdpi.comnih.gov
Historical Perspectives in Aminobenzenesulfonic Acid Research
The study of aminobenzenesulfonic acids is deeply rooted in the history of synthetic chemistry, particularly with the advent of coal-tar dyes in the 19th century. A foundational compound in this class is sulfanilic acid (4-aminobenzenesulfonic acid), which can be produced by the sulfonation of aniline (B41778). wikipedia.org Its ability to form diazo compounds made it a cornerstone in the burgeoning dye industry and a precursor to the development of sulfa drugs. wikipedia.orgwikipedia.org
The trajectory of aminobenzenesulfonic acid research was significantly impacted by the discovery of Prontosil in the 1930s at Bayer AG. wikipedia.orgsciencehistory.org Initially investigated as a dye, Prontosil was found to have potent antibacterial properties. wikipedia.orgopenaccesspub.org Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide (B372717), an aminobenzenesulfonamide. openaccesspub.org This discovery, which earned Gerhard Domagk a Nobel Prize, ushered in the era of sulfonamides, the first broadly effective systemic antibacterials. wikipedia.orgsciencehistory.orgopenaccesspub.org This breakthrough paved the way for the synthesis of thousands of related molecules, including various substituted aminobenzenesulfonic acids, aimed at improving efficacy and expanding the spectrum of activity. wikipedia.org These "sulfa drugs" revolutionized medicine by providing effective treatments for a range of bacterial infections before the widespread availability of penicillin. sciencehistory.orgnih.gov
Scope and Objectives of Current Research on this compound
Contemporary research on this compound continues to explore its utility as a versatile chemical intermediate. A primary objective is its application in synthesizing novel organic compounds for the pharmaceutical and agrochemical industries. atamanchemicals.com The functional groups on the molecule provide a scaffold for creating derivatives with specific biological activities. atamanchemicals.com For instance, it is used as a starting material in the synthesis of intermediates for therapeutic agents.
In materials science, research focuses on incorporating compounds like this compound into new materials. atamanchemicals.com Substituted aminobenzenesulfonic acids are being investigated for the functionalization of nanomaterials, such as periodic mesoporous organosilicas, to create efficient solid acid catalysts. nih.govrsc.org These catalysts show promise in promoting green chemical reactions, such as the one-pot synthesis of pharmaceutically important tetrazole derivatives. nih.govrsc.org The advantages of such catalytic systems include high efficiency, low catalyst loading, the use of environmentally friendly solvents, and the ability to recycle the catalyst. rsc.org
Furthermore, this compound and its isomers find applications in analytical chemistry. They can be used as reagents in chromatographic techniques to separate and identify other compounds or as internal standards in complex analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining the presence of specific herbicides in various matrices. researchgate.net
Compound Data
Below are the physicochemical properties of this compound.
Properties
IUPAC Name |
5-amino-2-chlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXCXBHLKDPWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058968 | |
| Record name | Benzenesulfonic acid, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light-gray solid; [HSDB] | |
| Record name | 6-Chlorometanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000004 [mmHg] | |
| Record name | 6-Chlorometanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
WHITE TO LIGHT-GREY POWDER | |
CAS No. |
88-43-7 | |
| Record name | 5-Amino-2-chlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorometanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloroaniline-3-sulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 5-amino-2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-chlorobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-CHLOROBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6W5Q8ZPN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-CHLOROMETANILIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2566 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Process Optimization for 5 Amino 2 Chlorobenzenesulfonic Acid
Classical Synthesis Routes
The traditional pathways to 5-Amino-2-chlorobenzenesulfonic acid are centered around two main strategies: the direct sulfonation of a substituted aniline (B41778) and the reduction of a nitro-substituted benzenesulfonic acid. Each approach has distinct advantages and challenges related to reaction control and isomer separation.
Direct Sulfonation of Substituted Anilines
Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of a pre-existing substituted aniline, in this case, 4-chloroaniline. nih.gov This method is a direct application of electrophilic aromatic substitution.
The sulfonation of anilines proceeds via an electrophilic aromatic substitution (EAS) mechanism. byjus.comtestbook.com The amino group (-NH₂) is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. byjus.combyjus.com This activation is due to the donation of the nitrogen's lone pair of electrons into the aromatic system through resonance, which particularly enriches the ortho and para positions with negative charge. byjus.comtestbook.com Consequently, the incoming electrophile, in this case, the sulfonating agent, is directed to these positions. byjus.comtestbook.com
In a strongly acidic medium, such as concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This protonated form is a meta-directing group due to its electron-withdrawing inductive effect. byjus.comchemistrysteps.com However, the sulfonation of aniline to produce the para isomer, p-aminobenzenesulfonic acid (sulfanilic acid), is a well-established reaction, suggesting that the reaction likely proceeds on the small amount of unprotonated aniline present in the equilibrium. chemistrysteps.comtiwariacademy.com The reaction is also reversible, which allows for thermodynamic control of the product distribution. quora.com
The sulfonation of anilines is typically carried out using concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). tiwariacademy.comprepchem.com The reaction of aniline with concentrated sulfuric acid initially forms anilinium hydrogen sulfate. tiwariacademy.comdoubtnut.com This intermediate is then heated to temperatures in the range of 180-200°C to induce the rearrangement of the sulfonyl group to the para position of the benzene ring, yielding sulfanilic acid. tiwariacademy.comrsc.org
Recent studies have explored alternative heating methods to optimize this process. For instance, ohmic heating technology has been successfully applied to the sulfonation of aniline, achieving high selectivity for the para-substituted product. rsc.org The use of a one-pot sulfamation and thermal sulfonation reaction using tributylsulfoammonium betaine (B1666868) (TBSAB) has also been investigated as a milder alternative to traditional high-temperature methods. nih.gov
Table 1: Reaction Conditions for the Sulfonation of Aniline
| Reagent | Temperature | Product | Reference |
| Concentrated H₂SO₄ | 180-190°C | p-aminobenzenesulfonic acid | chemistrysteps.com |
| Concentrated H₂SO₄ | 453-473 K (180-200°C) | p-aminobenzenesulfonic acid | byjus.comtiwariacademy.comdoubtnut.com |
| Ohmic Heating | 162-199°C | p-aminobenzenesulfonic acid | rsc.org |
| TBSAB, DMF | 120°C | N-sulfamate and C-sulfonate | nih.gov |
This table presents a summary of various reported reaction conditions for the sulfonation of aniline.
The directing effect of the amino group strongly favors the formation of ortho- and para-substituted products. byjus.comtestbook.com However, in the case of sulfonation, the para isomer is predominantly formed. chemistrysteps.comtiwariacademy.com This high regioselectivity is attributed to a combination of electronic and steric factors.
While the ortho positions are electronically activated, the sulfonic acid group is sterically bulky. stackexchange.com This steric hindrance makes the substitution at the ortho position less favorable compared to the less crowded para position. nih.govstackexchange.com The reversibility of the sulfonation reaction also plays a crucial role; the thermodynamically more stable para product is favored over the kinetically formed ortho isomer. quora.com Studies have shown that temperature can influence the ortho/para product ratio, with higher temperatures generally favoring the formation of the thermodynamically stable para isomer. quora.comnih.gov
Reduction of Nitro-Substituted Benzenesulfonic Acids
An alternative and widely used industrial method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor. This approach avoids the direct sulfonation of a potentially sensitive aniline derivative.
The synthesis of this compound can be achieved through the reduction of 2-Chloro-5-nitrobenzenesulfonic acid. molbase.com This precursor is synthesized by the sulfonation of p-nitrochlorobenzene. prepchem.com The reaction involves heating p-nitrochlorobenzene with oleum (25% sulfur trioxide) at 100-110°C. prepchem.com The resulting 2-Chloro-5-nitrobenzenesulfonic acid is then isolated by salting out with sodium chloride. prepchem.com
The subsequent reduction of the nitro group to an amino group is a standard transformation in organic synthesis. While specific reducing agents for this exact conversion are not detailed in the provided search results, common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni), or chemical reduction using metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or other reducing agents like sodium dithionite. The choice of reducing agent would depend on factors such as cost, efficiency, and compatibility with the sulfonic acid group.
Reducing Agents (e.g., Iron Powder, Sodium Sulfide)
A primary route for the synthesis of this compound involves the chemical reduction of 2-chloro-5-nitrobenzenesulfonic acid. This process converts the nitro group (-NO₂) into an amino group (-NH₂). The selection of the reducing agent is critical, influencing reaction efficiency, cost, and environmental impact. Iron powder in an acidic medium and sodium sulfide (B99878) are two commonly employed agents for this transformation.
Iron Powder: The reduction of nitroaromatic compounds using iron metal in the presence of an acid, known as the Béchamp reduction, is a well-established and cost-effective industrial method. For the synthesis of this compound, iron filings or powder are used with a catalytic amount of a protic acid, typically hydrochloric acid. The reaction proceeds as the iron oxidizes, providing the electrons necessary for the reduction of the nitro group. A key advantage of this method is that the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating the hydrochloric acid in the process. ncert.nic.in This regeneration minimizes the required amount of acid to initiate the reaction. ncert.nic.in This technique is particularly suitable for large-scale industrial production due to the low cost of iron and its high utilization rate. google.com
Sodium Sulfide: Sodium sulfide (Na₂S) or its hydrate, sodium sulfhydrate (NaSH), serves as another effective reducing agent for nitroarenes. googleapis.com This method is often preferred when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The reaction with sodium sulfide typically takes place in an aqueous or alcoholic solution. orgsyn.org The stoichiometry of the reaction must be carefully controlled to ensure complete reduction of the nitro group without causing unwanted side reactions. The use of sodium sulfhydrate is considered fundamentally less costly than catalytic hydrogenation or iron-acid reductions in some contexts. googleapis.com
| Parameter | Iron Powder (Béchamp Reduction) | Sodium Sulfide/Sulfhydrate |
|---|---|---|
| Reaction Medium | Aqueous, acidic (e.g., HCl) | Aqueous or alcoholic solution |
| Key Advantages | Low cost, high iron utilization, acid regeneration, suitable for industrial scale. ncert.nic.ingoogle.com | Good selectivity, avoids contamination with elemental sulfur, can be more cost-effective than other methods. googleapis.com |
| Byproducts | Iron sludge/oxides. google.com | Sulfur compounds, requires careful workup to avoid H₂S evolution. googleapis.com |
| Process Considerations | Requires filtration to remove iron sludge. google.com | Reaction conditions (temperature, pH) must be controlled to manage byproducts. googleapis.comorgsyn.org |
Halogenation of Aminobenzenesulfonic Acids
An alternative synthetic strategy involves the direct halogenation of an aminobenzenesulfonic acid precursor. This electrophilic aromatic substitution introduces a chlorine atom onto the benzene ring.
The direct chlorination of 2-Aminobenzenesulfonic acid (Orthanilic acid) presents a potential pathway to this compound. In this reaction, the positions on the aromatic ring are activated or deactivated by the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The sulfonic acid group (-SO₃H) is a deactivating group, directing electrophiles to the meta position.
In the case of 2-Aminobenzenesulfonic acid, the C5 position is para to the strongly activating amino group and meta to the deactivating sulfonic acid group. This alignment makes the C5 position the most electronically favorable site for electrophilic substitution. Therefore, chlorination is expected to selectively occur at this position, yielding the desired this compound.
The choice of chlorinating agent and reaction conditions is crucial for achieving high selectivity and yield in the chlorination of aromatic amines.
Chlorinating Reagents: A variety of reagents can be used to introduce chlorine into an aromatic ring.
Elemental Chlorine (Cl₂): Direct chlorination with chlorine gas is a common industrial method. The reaction with highly activated substrates like anilines can be vigorous and may require careful temperature control to prevent over-chlorination.
Sodium Hypochlorite (B82951) (NaOCl): An aqueous solution of sodium hypochlorite can serve as a milder chlorinating agent, often used when greater control over the reaction is needed. mdpi.com
Sulfuryl Chloride (SO₂Cl₂): This reagent is another effective source of electrophilic chlorine and is often used in laboratory-scale syntheses for its ease of handling compared to chlorine gas.
N-Chlorosuccinimide (NCS): For substrates sensitive to strong acids or oxidants, NCS provides a mild source of electrophilic chlorine.
Catalytic Systems: For highly activated rings such as aminobenzenesulfonic acids, a catalyst is often not required. The strong activating effect of the amino group is typically sufficient to promote the reaction. However, in cases where reactivity needs to be modulated or for less activated substrates, Lewis acid catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be employed to polarize the Cl-Cl bond and increase the electrophilicity of the chlorine.
| Reagent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Elemental Chlorine | Cl₂ | In a solvent like acetic acid or HCl | Highly reactive; can lead to multiple chlorinations if not controlled. wikipedia.org |
| Sodium Hypochlorite | NaOCl | Aqueous solution, often at controlled pH | Milder alternative to Cl₂ gas. mdpi.com |
| Sulfuryl Chloride | SO₂Cl₂ | In an inert organic solvent | Generates HCl and SO₂ as byproducts. |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | In polar aprotic solvents (e.g., DMF, acetonitrile) | Mild reagent, good for sensitive substrates. |
Advanced and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.
Green Chemistry Principles in Synthesis
Mechanochemistry, particularly through the use of ball milling, represents a significant advancement in sustainable synthesis. rsc.org This technique involves conducting chemical reactions in the solid state by grinding the reactants together in a mill with grinding media (balls). youtube.com The mechanical energy supplied induces chemical transformations, often without the need for any bulk solvent. rsc.orgrsc.org
This solvent-free approach offers several advantages:
Reduced Environmental Impact: Eliminating solvents reduces volatile organic compound (VOC) emissions and simplifies product purification, thereby minimizing chemical waste. rsc.orgacs.org
Enhanced Reaction Rates: The high concentration of reactants in a solvent-free environment can lead to significantly shorter reaction times compared to traditional solution-phase chemistry. rsc.orgacs.org
Improved Efficiency: Reactions can often be carried out at room temperature, reducing energy consumption. rsc.org
Novel Reactivity: Mechanical force can sometimes lead to the formation of products that are difficult to obtain through conventional solution-based methods. youtube.com
While specific literature detailing the ball-milling synthesis of this compound is not prevalent, the successful application of this method to related syntheses, such as the formation of sulfonyl quinolines and the amination of quinones, demonstrates its potential applicability. rsc.orgrsc.org The principles of mechanochemistry suggest that either the reduction of 2-chloro-5-nitrobenzenesulfonic acid or the direct chlorination of 2-aminobenzenesulfonic acid could potentially be adapted to a solvent-free ball-milling process. rsc.org
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₆ClNO₃S |
| 2-chloro-5-nitrobenzenesulfonic acid | C₆H₄ClNO₅S |
| 2-Aminobenzenesulfonic Acid (Orthanilic acid) | C₆H₇NO₃S |
| Iron(II) chloride | FeCl₂ |
| Iron(III) chloride | FeCl₃ |
| Sodium Sulfide | Na₂S |
| Sodium Sulfhydrate | NaSH |
| Hydrochloric acid | HCl |
| Sodium Hypochlorite | NaOCl |
| Sulfuryl Chloride | SO₂Cl₂ |
| N-Chlorosuccinimide | C₄H₄ClNO₂ |
| Aluminum chloride | AlCl₃ |
Optimization of Reaction Parameters
By-product Formation Control
The synthesis of this compound is often accompanied by the formation of various by-products that can affect the purity and yield of the final product. Effective control of these impurities is a critical aspect of process optimization. The primary by-products arise from side reactions such as over-chlorination, desulfonation, and the formation of positional isomers. Research has focused on identifying the sources of these impurities and developing strategies to mitigate their formation.
Key by-products in the synthesis of this compound include isomeric sulfonic acids and products of over-chlorination. For instance, 2-Amino-5-chlorobenzenesulfonic acid is a common isomeric impurity. veeprho.comclearsynth.com Another significant impurity is 2-Amino-3,5-dichlorobenzenesulfonic acid, which results from excessive chlorination of the benzene ring. The formation of benzenesulfonic acid can also occur due to desulfonation under certain reaction conditions.
Control strategies are centered on the precise management of reaction parameters such as temperature, reaction time, and the stoichiometric ratio of reactants. For example, to prevent over-chlorination, meticulous control of the chlorine gas dosing is essential. Similarly, maintaining the reaction temperature below 110°C and ensuring the absence of water can effectively prevent the undesired desulfonation of the product.
The table below summarizes common by-products, their origins, and the established methods for their control during the synthesis process.
Table 1: Common By-products and Control Strategies
| By-product Name | Source of Formation | Mitigation Strategy |
|---|---|---|
| 2-Amino-3,5-dichlorobenzenesulfonic acid | Over-chlorination | Control chlorine gas (Cl₂) dosing to less than 0.1 equivalent. |
| Benzenesulfonic acid | Desulfonation | Maintain reaction temperature below 110°C and avoid traces of water. |
Detailed research findings emphasize the importance of a multi-faceted approach to by-product control, integrating real-time monitoring of the reaction progress with strict parameter regulation to achieve high purity of this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-3,5-dichlorobenzenesulfonic acid |
| 2-Amino-5-chlorobenzenesulfonic acid |
| Benzenesulfonic acid |
| Chlorine |
Chemical Reactivity and Reaction Mechanisms of 5 Amino 2 Chlorobenzenesulfonic Acid
Electrophilic and Nucleophilic Substitution Reactions
The benzene (B151609) ring of 5-Amino-2-chlorobenzenesulfonic acid can undergo substitution reactions, where an atom or group is replaced by another. The feasibility and outcome of these reactions are determined by the directing and activating or deactivating effects of the existing substituents.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. byjus.com The outcome is controlled by the substituents already on the ring.
Amino Group (-NH₂): This is a strongly activating group, meaning it increases the rate of reaction. It directs incoming electrophiles to the ortho and para positions relative to itself due to its ability to donate electron density to the ring through resonance. byjus.com
Chloro Group (-Cl): This is a deactivating group but directs incoming electrophiles to the ortho and para positions.
Sulfonic Acid Group (-SO₃H): This is a strongly deactivating group, directing incoming electrophiles to the meta position.
Considering the positions on this compound, the amino group at C5 strongly activates positions C4 and C6. The chloro group at C2 directs to C4 and C6. The sulfonic acid group at C1 directs to C3 and C5. The combined influence suggests that the most favorable positions for electrophilic attack are C4 and C6, which are activated by the powerful amino group. However, steric hindrance from the adjacent sulfonic acid and chloro groups can influence the final product distribution.
Nucleophilic Aromatic Substitution: In these reactions, a nucleophile displaces a leaving group on the aromatic ring. Such reactions are generally difficult for benzene derivatives unless the ring is made electron-deficient by strong electron-withdrawing groups.
Displacement of the Chloro Group: The chlorine atom at the C2 position can potentially be substituted by strong nucleophiles. This reaction is facilitated by the presence of the electron-withdrawing sulfonic acid group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Displacement of the Sulfonic Acid Group: The sulfonic acid group can also act as a leaving group in what is known as an ipso-nucleophilic substitution. This type of reaction, where the nucleophile attacks the carbon atom already bearing a substituent, is uncommon but has been observed in highly electron-deficient systems, such as 2,4-dinitrobenzenesulfonic acid, when reacted with active methylene (B1212753) compounds. acs.org For this compound, such a reaction would require harsh conditions or specific reagents.
Derivatization Reactions Involving Functional Groups
The amino and sulfonic acid groups are key sites for derivatization, allowing for the synthesis of a wide range of other compounds.
The amino group (-NH₂) is a versatile functional group that readily undergoes acylation, condensation, and diazotization. slideshare.net
Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative (an amide). This reaction is often used to protect the amino group or to introduce new functionalities into the molecule. rsc.orgnih.gov For example, reacting this compound with acetyl chloride would yield N-(2-chloro-5-sulfophenyl)acetamide.
| Reactant | Acylating Agent | Conditions | Product |
| This compound | Acetyl Chloride | Aprotic solvent, often with a base | N-(2-chloro-5-sulfophenyl)acetamide |
| This compound | Acetic Anhydride | Mild heating | N-(2-chloro-5-sulfophenyl)acetamide |
| This compound | Benzoyl Chloride | Schotten-Baumann conditions (e.g., NaOH(aq)) | N-(2-chloro-5-sulfophenyl)benzamide |
The amino group can react with a carboxylic acid in a condensation reaction to form an amide bond, with the elimination of a water molecule. libretexts.orgunizin.org This reaction is fundamental in the synthesis of peptides and polyamides. unizin.orgbritannica.com Direct thermal condensation requires high temperatures to drive off the water, which can be facilitated by a Dean-Stark apparatus. acsgcipr.org Alternatively, the carboxylic acid can be "activated" using coupling agents to allow the reaction to proceed under milder conditions. researchgate.net
| Reactant 1 | Reactant 2 (Carboxylic Acid) | Conditions | Product (Amide) |
| This compound | Acetic Acid | High temperature, water removal | N-(2-chloro-5-sulfophenyl)acetamide |
| This compound | Benzoic Acid | Coupling agent (e.g., DCC, HBF₄) | N-(2-chloro-5-sulfophenyl)benzamide |
A key reaction of primary aromatic amines is diazotization, followed by a coupling reaction to form brightly colored azo dyes. unb.canih.gov This two-step process is of immense industrial importance. cymitquimica.com
Diazotization: The amino group of this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com This converts the amino group into a diazonium salt, 2-chloro-5-sulfobenzenediazonium chloride.
Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778), in an electrophilic aromatic substitution reaction. nih.gov The coupling typically occurs at the para position of the coupling component if it is available; otherwise, it occurs at the ortho position. This reaction is the basis for the synthesis of a vast number of azo dyes. dyestuffintermediates.comgoogle.com
| Diazonium Salt From: | Coupling Component | Reaction pH | General Azo Dye Structure |
| This compound | Phenol | Mildly alkaline (pH 8-10) | 2-Chloro-4'-(hydroxy)-5-sulfobenzene-1,1'-azobenzene |
| This compound | Aniline | Mildly acidic (pH 4-5) | 4'-Amino-2-chloro-5-sulfobenzene-1,1'-azobenzene |
| This compound | N,N-Dimethylaniline | Mildly acidic (pH 4-5) | 2-Chloro-4'-(dimethylamino)-5-sulfobenzene-1,1'-azobenzene |
| This compound | 2-Naphthol | Mildly alkaline (pH 8-10) | 1-((2-Chloro-5-sulfophenyl)diazenyl)-2-naphthol |
The sulfonic acid group (-SO₃H) is a strong acid and primarily influences the compound's physical properties, such as its high water solubility. cymitquimica.comcymitquimica.com Its chemical reactivity is more limited compared to the amino group.
Acid-Base Reactions: As a strong acid, the sulfonic acid group readily reacts with bases (e.g., sodium hydroxide) to form stable, water-soluble sulfonate salts. This is a simple neutralization reaction.
Conversion to Derivatives: While less common, the sulfonic acid group can be converted to other functional groups. For instance, treatment with strong reagents like phosphorus pentachloride (PCl₅) can convert it into a sulfonyl chloride (-SO₂Cl). This sulfonyl chloride is a reactive intermediate that can then be used to synthesize sulfonamides (by reacting with amines) or sulfonate esters (by reacting with alcohols).
| Reactant | Reagent(s) | Conditions | Product |
| This compound | Sodium Hydroxide (B78521) (NaOH) | Aqueous solution | Sodium 5-amino-2-chlorobenzenesulfonate |
| This compound | 1. PCl₅ or SOCl₂ 2. Ammonia (NH₃) | 1. Heating 2. Base | 5-Amino-2-chlorobenzenesulfonamide |
Reactions of the Sulfonic Acid Group
Salt Formation with Bases (e.g., Sodium Salts)
As a sulfonic acid, this compound readily undergoes acid-base reactions with a variety of bases to form stable salts. The sulfonic acid moiety (-SO₃H) is highly acidic and will donate its proton to a base. A common and industrially relevant reaction is the formation of its sodium salt, Sodium 2-amino-5-chlorobenzenesulfonate. ncats.io This reaction is typically achieved by treating the acid with a sodium-containing base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
The reaction with sodium hydroxide involves a straightforward neutralization: C₆H₃(NH₂)(Cl)SO₃H + NaOH → C₆H₃(NH₂)(Cl)SO₃Na + H₂O
When using sodium carbonate, the reaction produces sodium salt, water, and carbon dioxide gas: 2 C₆H₃(NH₂)(Cl)SO₃H + Na₂CO₃ → 2 C₆H₃(NH₂)(Cl)SO₃Na + H₂O + CO₂
This salt formation is a fundamental reaction, often used to improve the solubility of the compound in aqueous solutions for subsequent reaction steps or for purification processes. The formation of a sodium salt from a similar compound, 2-chloro-5-nitrobenzoic acid, using sodium carbonate is a documented step in the synthesis of related molecules. prepchem.com
Table 1: Salt Formation Reaction
| Reactant | Base | Product |
|---|---|---|
| This compound | Sodium Hydroxide | Sodium 5-amino-2-chlorobenzenesulfonate |
Conversion to Sulfonyl Chlorides
The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This transformation is a key step for synthesizing sulfonamides, which are important in medicinal chemistry. sigmaaldrich.com The most common reagent for this conversion is thionyl chloride (SOCl₂). rsc.orgijcmas.com
The reaction mechanism involves the nucleophilic attack of the sulfonic acid's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, to yield the sulfonyl chloride. However, the presence of the amino group (-NH₂) in this compound complicates this reaction. Amino groups can react with thionyl chloride, potentially leading to undesired side products or polymerization. researchgate.net To achieve a selective conversion, the amino group often requires protection before reacting with the chlorinating agent. researchgate.net
An alternative is the direct synthesis of the corresponding sulfonyl chloride intermediate, such as 2-amino-5-chlorobenzenesulfonyl chloride, from different starting materials. google.com
Table 2: Reagents for Sulfonyl Chloride Formation
| Functional Group | Reagent | Resulting Group | Potential Issues |
|---|
Reactions Involving the Chlorine Atom
The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution. vedantu.combrainly.in This low reactivity is attributed to the resonance effect, where the lone pair of electrons on the chlorine atom delocalizes into the benzene ring, imparting a partial double bond character to the C-Cl bond. vedantu.combrainly.in
However, the reactivity of the chlorine atom is significantly influenced by the other substituents on the ring. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly at the positions ortho and para to it. In this compound, the chlorine atom is ortho to the sulfonic acid group. This positioning should facilitate its displacement by strong nucleophiles under specific, often harsh, reaction conditions, such as high temperature and pressure, a principle seen in processes like the Dow's process for producing phenol from chlorobenzene. quora.comyoutube.com The presence of the electron-donating amino group, which activates the ring, can further modify this reactivity profile.
Oxidative and Reductive Transformations
The amino group and the aromatic ring of this compound can undergo both oxidative and reductive transformations.
Reductive Transformations: The most significant reductive transformation related to this compound is the synthesis of the amino group itself. Typically, the amino group is introduced by the reduction of a corresponding nitro group (-NO₂). For instance, the synthesis of 5-amino-2-chlorobenzoic acid is achieved by the reduction of 2-chloro-5-nitrobenzoic acid. prepchem.com A similar pathway is expected for this compound, where 2-chloro-5-nitrobenzenesulfonic acid is reduced using agents like zinc dust in an acidic medium. prepchem.com
Oxidative Transformations: The amino group can undergo oxidative reactions. A classic example is the Sandmeyer reaction, which involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. nih.gov This diazonium salt is a versatile intermediate that can be subsequently replaced by a wide range of nucleophiles, including halogens (Cl, Br), cyano groups (CN), or hydroxyl groups (OH), often catalyzed by copper(I) salts. nih.gov This provides a pathway to further functionalize the molecule at the position of the amino group.
Advanced Spectroscopic Characterization of 5 Amino 2 Chlorobenzenesulfonic Acid and Its Derivatives
Vibrational Spectroscopy
The FT-IR spectrum of an organic compound provides valuable information about the functional groups present. For 5-Amino-2-chlorobenzenesulfonic acid, characteristic absorption bands are expected for the amino (-NH₂), sulfonic acid (-SO₃H), and chloro-substituted benzene (B151609) ring moieties.
The N-H stretching vibrations of the primary amino group typically appear in the range of 3500-3300 cm⁻¹. researchgate.net In related amino acid compounds, these stretching modes are often observed around 3400 cm⁻¹ and 3200 cm⁻¹. tsijournals.com The sulfonic acid group is characterized by strong absorptions from the S=O and S-O bonds. Asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonic acids are generally found in the regions of 1350-1420 cm⁻¹ and 1235-1165 cm⁻¹, respectively. hakon-art.com The S-O-H bending is typically observed around 1100 cm⁻¹, and the S-O stretching mode appears near 1020-1040 cm⁻¹. hakon-art.com
The benzene ring itself presents several characteristic bands. C-H stretching vibrations occur above 3000 cm⁻¹. hakon-art.com The C-C stretching vibrations within the aromatic ring are expected in the 1620-1400 cm⁻¹ region. hakon-art.comnih.gov The C-S stretching vibration is typically found in the range of 760 ± 25 cm⁻¹, while the C-Cl stretching vibration absorbs in the 830-560 cm⁻¹ range. hakon-art.com
Table 1: Characteristic FT-IR Absorption Ranges for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |
| Sulfonic Acid (-SO₃H) | O-H Stretch | Broad, ~3000 |
| S=O Asymmetric Stretch | 1350 - 1420 | |
| S=O Symmetric Stretch | 1235 - 1165 | |
| S-O-H Bend | ~1100 | |
| S-O Stretch | 1020 - 1040 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C-C Stretch | 1620 - 1400 | |
| Carbon-Sulfur | C-S Stretch | 735 - 785 |
| Carbon-Chlorine | C-Cl Stretch | 560 - 830 |
Note: These are generalized ranges and the exact peak positions can be influenced by the specific chemical environment and physical state of the sample.
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the case of this compound, the aromatic ring vibrations are often strong in the Raman spectrum.
Similar to FT-IR, the N-H stretching vibrations can be observed, with experimental peaks for related compounds appearing around 3481 cm⁻¹. nih.gov The C-C stretching vibrations of the phenyl ring typically appear in the 1600-1400 cm⁻¹ region in the FT-Raman spectrum as well. nih.gov Studies on similar molecules have also identified HCC vibrations at approximately 1222 cm⁻¹ and HCH bending at 1042 cm⁻¹. nih.gov
The precise assignment of vibrational modes is often accomplished through computational methods, such as Density Functional Theory (DFT), in conjunction with experimental data. For related molecules like p-chlorobenzenesulfonic acid and 5-amino-2-chlorobenzoic acid, detailed vibrational analyses have been performed. hakon-art.comnih.gov
For the sulfonic acid group, the symmetric SO₂ stretching vibration has been identified around 1155 cm⁻¹ in the IR spectrum, with the S-O stretch at 1055 cm⁻¹. hakon-art.com The C-S stretching vibration is assigned to a band near 762 cm⁻¹, and the C-Cl stretch is found around 709 cm⁻¹ in the IR. hakon-art.com
The amino group's characteristic vibrations include the NH₂ scissoring mode, typically seen around 1600 cm⁻¹, and rocking/twisting modes in the 1160 ± 140 cm⁻¹ range. tsijournals.com
Table 2: Tentative Assignment of Vibrational Wavenumbers for this compound based on Analogous Compounds
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | NH₂ Asymmetric Stretch |
| ~3300 | NH₂ Symmetric Stretch |
| >3000 | Aromatic C-H Stretch |
| ~1600 | NH₂ Scissoring |
| ~1400 | S=O Asymmetric Stretch |
| ~1155 | S=O Symmetric Stretch |
| ~1100 | S-O-H Bend |
| ~1050 | S-O Stretch |
| ~760 | C-S Stretch |
| ~710 | C-Cl Stretch |
Note: These assignments are tentative and based on data from structurally similar compounds. tsijournals.comhakon-art.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
In the ¹H NMR spectrum of this compound, the protons on the benzene ring will appear as distinct signals in the aromatic region, typically between 6.0 and 8.0 ppm. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups. The protons of the amino group (-NH₂) can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton of the sulfonic acid group (-SO₃H) is also expected to be a broad singlet, often at a higher chemical shift.
For a related compound, 5-amino-2-chlorobenzoic acid, aromatic protons are observed in the range of 6.79-7.22 ppm. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.0 - 8.0 | Multiplet |
| Amino (-NH₂) | Variable | Broad Singlet |
| Sulfonic Acid (-SO₃H) | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The six carbons of the benzene ring will have distinct signals in the aromatic region, typically from 110 to 160 ppm. The positions of these signals are determined by the attached substituents. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the sulfonic acid group (C-SO₃H) are expected to be shifted downfield. Quaternary carbons, those without attached protons, often show weaker signals. youtube.com
In a study of 5-amino-2-chlorobenzoic acid, the aromatic carbons were observed in the 113.51-140.47 ppm range. researchgate.net
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 160 |
| Aromatic C-Cl | Downfield in aromatic region |
| Aromatic C-SO₃H | Downfield in aromatic region |
| Aromatic C-NH₂ | Upfield in aromatic region |
Note: The exact chemical shifts will depend on the solvent and experimental conditions.
Computational Chemistry and Theoretical Investigations of 5 Amino 2 Chlorobenzenesulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. These theoretical methods provide a framework for understanding molecular geometry, vibrational frequencies, and thermodynamic stability. For aromatic sulfonic acids and their derivatives, these calculations are particularly valuable for elucidating the effects of substituent groups on the benzene (B151609) ring.
Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the many-body problem of electron interactions.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.
Commonly employed functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. The selection of a basis set determines the flexibility and accuracy of the description of the electron distribution.
Pople-style basis sets , such as 6-31G* and 6-311G(d,p), are widely used. The "6-31G" indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The symbols that follow, such as * or (d,p), denote the addition of polarization functions. These functions allow for a more accurate description of bonding by accounting for the distortion of atomic orbitals within the molecule. For instance, the 6-311G(d,p) basis set provides a more flexible description of the valence electrons than 6-31G*.
Correlation-consistent basis sets , like aug-cc-pVDZ, are also utilized. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. The "cc-pVDZ" (correlation-consistent polarized Valence Double-Zeta) part signifies that the basis set is designed to systematically converge towards the complete basis set limit.
The combination of the B3LYP functional with a triple-zeta basis set like 6-311+G(d,p) has been shown to provide accurate vibrational frequencies for a range of molecules. dokumen.pub
Table 1: Commonly Used Basis Sets and Functionals in DFT Studies
| Component | Examples | Purpose |
|---|---|---|
| Functional | B3LYP, ωB97XD, mPW1PW91 | Approximates the exchange-correlation energy of the electrons. |
| Basis Set | 6-31G*, 6-311G(d,p), aug-cc-pVDZ | A set of mathematical functions to construct the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. |
A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the minimum energy arrangement of the atoms in the molecule. For a molecule like 5-Amino-2-chlorobenzenesulfonic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.
Computational studies on analogous molecules, such as 5-amino-2-chlorobenzoic acid, have performed geometry optimizations without any symmetry constraints to find the minimum energy conformer. The planarity of the benzene ring and the orientation of the amino and sulfonic acid groups are key parameters determined in this step. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Conformational analysis is crucial for molecules with rotatable bonds. In this compound, rotation around the C-S and C-N bonds could lead to different conformers. DFT calculations can be used to map the potential energy surface as a function of these rotational coordinates to identify the most stable conformer and the energy barriers between different conformations.
Once the optimized geometry is obtained, harmonic vibrational wavenumber calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of the experimental spectral bands to specific vibrational modes.
For a similar molecule, 5-amino-2-chlorobenzoic acid, harmonic vibrational wavenumbers were calculated using DFT and ab initio methods. It is a common practice to scale the calculated harmonic frequencies by a scaling factor to better match the experimental anharmonic frequencies. dokumen.pubgoogle.com This is because the calculations are based on the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound (Data presented is for illustrative purposes based on studies of similar compounds and does not represent actual data for this compound)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| NH₂ asymmetric stretch | 3540 | 3480 |
| NH₂ symmetric stretch | 3450 | 3380 |
| C=C aromatic stretch | 1620 | 1600 |
| SO₃ asymmetric stretch | 1250 | 1230 |
| SO₃ symmetric stretch | 1080 | 1060 |
From the results of the vibrational frequency calculations, various thermodynamic parameters can be derived. These include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, entropy, and Gibbs free energy. These parameters are calculated based on statistical mechanics principles and provide valuable information about the thermodynamic stability and reactivity of the molecule at a given temperature. For instance, the calculation of these parameters for 5-amino-2-chlorobenzoic acid has been reported.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation.
While DFT methods are generally more popular for their accuracy relative to computational cost, HF calculations are still valuable. They are often used as a starting point for more advanced correlated methods and can provide useful qualitative insights. In a study of 5-amino-2-chlorobenzoic acid, both HF and DFT methods were employed, with the DFT results generally showing better agreement with experimental data. The HF method, when used with a basis set like 6-311G(d,p), can provide a reasonable description of the molecular geometry and vibrational frequencies, although typically less accurate than DFT for the latter.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Computational methods allow for a detailed analysis of the molecular orbitals and electron distribution of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.
For instance, in a study of 2-amino-5-chloro benzophenone, a related compound with an amino and a chloro substituent on a benzene ring, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. researchgate.net A similar analysis for this compound would likely show the HOMO localized on the electron-donating amino group and the aromatic ring, while the LUMO would be influenced by the electron-withdrawing sulfonic acid and chloro groups.
Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Structurally Related Compound (e.g., a substituted aminobenzene)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds, not on a specific calculation for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help identify the wavelengths of maximum absorption and the nature of these transitions (e.g., π→π* or n→π*).
For example, TD-DFT calculations on 2-Amino-4,5-dichlorobenzenesulfonic acid have been used to predict its excited-state behavior and understand the influence of the chloro and sulfonic acid substituents on its electronic properties. A similar study on this compound would elucidate how the specific substitution pattern affects its absorption spectrum and photostability.
Table 2: Illustrative Calculated Electronic Transitions for a Related Aromatic Compound
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S0 → S1 | 320 | 0.15 | HOMO → LUMO |
| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.25 | HOMO → LUMO+1 |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.
Global chemical reactivity indices, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. Key indices include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.
Table 3: Illustrative Global Chemical Reactivity Indices for a Substituted Benzene
| Index | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.2 |
Note: The values are illustrative and based on the hypothetical data from Table 1.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the sulfonic acid group and a positive potential near the hydrogen atoms of the amino and sulfonic acid groups. The aromatic ring would exhibit a complex potential landscape influenced by the competing electronic effects of the substituents. Such maps have been used to analyze noncovalent interactions in substituted benzenes. ias.ac.in
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule and between molecules. NCI plots use a color scale to indicate the type and strength of the interaction.
An NCI analysis of this compound in a condensed phase or interacting with another molecule would reveal the specific noncovalent forces that govern its crystal packing and binding behavior. For example, it could highlight hydrogen bonding between the sulfonic acid group of one molecule and the amino group of another.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, solvent effects, and the interactions between molecules.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, molecular docking can provide insights into its potential to interact with various protein targets.
The functional groups of this compound—an amino group, a chloro group, and a sulfonic acid group attached to a benzene ring—are key determinants of its potential interactions with protein active sites. Based on the known interactions of these functional groups from studies of related molecules, several types of ligand-protein interactions can be predicted.
The sulfonic acid group is a strong acidic moiety and is typically ionized at physiological pH. This negative charge allows it to form strong ionic interactions, or salt bridges, with positively charged amino acid residues in a protein's active site, such as lysine (B10760008) and arginine. Furthermore, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. It has been noted that the sulfonic acid group can mimic the phosphate (B84403) or carboxylate moieties of natural enzyme substrates, suggesting it can fit into active sites that bind these groups.
The amino group is basic and can be protonated at physiological pH, allowing it to form ionic interactions with negatively charged residues like aspartate and glutamate. It can also act as a hydrogen bond donor.
The chlorine atom , being an electron-withdrawing group, can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, or with the pi-systems of aromatic amino acids. nih.gov The presence of the chlorine atom can also lead to steric hindrance, which may either prevent or facilitate binding depending on the topology of the active site.
The aromatic benzene ring can engage in several types of interactions, including:
Hydrophobic interactions: with nonpolar amino acid residues such as valine, leucine, and isoleucine.
π-π stacking: with the aromatic rings of phenylalanine, tyrosine, and tryptophan.
Cation-π interactions: with positively charged residues like lysine and arginine. rsc.org
A summary of the predicted ligand-protein interactions for this compound is presented in the table below.
| Functional Group | Predicted Interacting Amino Acid Residues | Type of Interaction |
| Sulfonic Acid | Lysine, Arginine | Ionic Interaction (Salt Bridge), Hydrogen Bonding |
| Amino Group | Aspartate, Glutamate | Ionic Interaction, Hydrogen Bonding |
| Chlorine Atom | Phenylalanine, Tyrosine, Tryptophan, Oxygen/Nitrogen-containing residues | Halogen Bonding, Steric Interactions |
| Benzene Ring | Valine, Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine | Hydrophobic Interactions, π-π Stacking, Cation-π Interactions |
This table represents predicted interactions based on the chemical structure of this compound and known interactions of its functional groups.
Based on its structural features, this compound is predicted to be a potential inhibitor of several classes of enzymes. The sulfonic acid group is a key feature in this regard.
Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule to a substrate. Given that this compound possesses a sulfonic acid group, it could act as a competitive inhibitor of SULTs. Studies on the isomer 3-amino-5-chlorobenzene-1-sulfonic acid suggest that the sulfonic acid group can mimic phosphate or carboxylate moieties in enzyme active sites, making it a potential competitive inhibitor for enzymes like phosphatases or sulfotransferases. The amino and sulfonic acid groups in the isomer 2-Amino-5-chlorobenzenesulfonic acid are also known to allow it to interact with enzymes and other proteins.
Phosphatases are enzymes that remove phosphate groups from substrates. The tetrahedral geometry and negative charge of the sulfonate group in this compound can mimic that of a phosphate group, allowing it to bind to the active site of phosphatases and act as a competitive inhibitor.
The potential inhibitory activity of this compound against these enzyme classes is summarized in the table below. It is important to note that these are predictions based on structural analogy, and experimental verification is required.
| Target Enzyme Class | Predicted Mechanism of Inhibition | Rationale for Prediction |
| Sulfotransferases (SULTs) | Competitive Inhibition | The sulfonic acid group can mimic the natural substrate, competing for the active site. |
| Phosphatases | Competitive Inhibition | The sulfonate group can act as a phosphate mimic, binding to the active site. |
This table outlines the predicted enzyme inhibition potential of this compound based on its chemical structure and the known inhibitory activities of structurally related compounds.
Further computational and experimental studies are necessary to validate these theoretical predictions and to fully elucidate the molecular interactions and enzyme inhibition profile of this compound.
Biological Activities and Pharmacological Potential of 5 Amino 2 Chlorobenzenesulfonic Acid and Its Derivatives
Antimicrobial Properties
Derivatives of 5-Amino-2-chlorobenzenesulfonic acid are part of the broader sulfonamide class of antimicrobials, which are known for their wide-spectrum bacteriostatic activity. ceon.rsnih.gov These compounds have demonstrated effectiveness against a variety of pathogenic microbes, forming the basis for the development of new therapeutic agents. nih.gov
Sulfonamide derivatives exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their effectiveness has been documented against intestinal bacteria such as Escherichia coli, Klebsiella species, Salmonella, and Shigella. ceon.rs For instance, certain quinoline (B57606) derivatives bearing a sulfonamide moiety have shown notable activity against E. coli and Staphylococcus aureus. nih.gov Similarly, N-acyl-α-amino acid derivatives containing a 4-[(4-chlorophenyl)sulfonyl]phenyl group have demonstrated activity against Gram-positive bacterial strains. mdpi.com
However, the efficacy can vary significantly depending on the specific derivative and the bacterial species. Some bacteria, like Pseudomonas aeruginosa, are intrinsically resistant to many sulfonamide antibiotics. nih.gov The introduction of different chemical groups to the core structure can modulate this activity. For example, attaching an acetyl group to a sulfanilamide (B372717) derivative was found to enhance its activity against E. coli and S. aureus. nih.gov Furthermore, gold nanoparticles functionalized with 5-amino-2-mercaptobenzimidazole (B160934), a related benzimidazole (B57391) structure, have shown potent bactericidal effects against various carbapenem-resistant Gram-negative bacteria. nih.govresearchgate.net
The primary and most well-understood mechanism of antimicrobial action for sulfonamides is metabolic interference. ceon.rs They function as competitive antagonists of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. nih.govdrugbank.com Bacteria rely on the enzyme dihydropteroate (B1496061) synthase (DHPS) to incorporate PABA into dihydrofolic acid, a critical step in the folate pathway. ceon.rs Sulfonamides, due to their structural similarity to PABA, bind to the DHPS enzyme, competitively inhibiting it and thereby blocking folic acid synthesis. ceon.rsyoutube.com This disruption of the folate pathway halts the production of essential components like purines and pyrimidines, which are necessary for DNA replication, ultimately leading to a bacteriostatic effect that prevents bacterial growth and reproduction. ceon.rsnih.gov
Beyond this classic mechanism, certain derivatives have been shown to exert their effects through other means. For example, gold nanoparticles functionalized with 5-amino-2-mercaptobenzimidazole demonstrate a multi-faceted attack against carbapenem-resistant Gram-negative bacteria. nih.govsemanticscholar.org Their mechanisms include increasing the permeability of the bacterial membrane, elevating the generation of damaging reactive oxygen species (ROS), and disrupting intracellular oxidative stress and succinate (B1194679) synthesis. nih.govresearchgate.netsemanticscholar.org Some quinoline-sulfonamide hybrids have also been observed to cause protein leakage from bacterial cells, suggesting a degree of membrane disruption. nih.gov
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. nih.gov Studies on various derivatives of sulfonamides have established a wide range of MIC values, reflecting their differing potencies against specific pathogens.
For example, a particularly active quinoline-sulfonamide derivative, compound 3l , demonstrated an MIC of 7.812 µg/mL against E. coli. nih.gov In another study, gold nanoparticles functionalized with 5-amino-2-mercaptobenzimidazole (5-A-2MBI_Au NPs) exhibited a potent MIC of 2 µg/mL against several strains of carbapenem-resistant Gram-negative bacteria. nih.govsemanticscholar.org The MIC for a newly synthesized carbazole (B46965) derivative against Staphylococcus aureus was found to be 30 µg/mL. nih.gov In contrast, some bacteria show high resistance, with the MIC90 (the concentration required to inhibit 90% of isolates) for sulfamethoxazole/trimethoprim against Trueperella pyogenes exceeding 32 µg/mL. mdpi.com
Table 1: MIC Values of Selected Sulfonamide and Related Derivatives Against Various Bacterial Strains
| Derivative Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Quinoline-sulfonamide derivative (3l) | Escherichia coli | 7.812 | nih.gov |
| 5-A-2MBI_Au NPs | Carbapenem-resistant A. baumannii | 2 | nih.govresearchgate.net |
| 5-A-2MBI_Au NPs | Carbapenem-resistant P. aeruginosa | 2 | nih.govresearchgate.net |
| 5-A-2MBI_Au NPs | Carbapenem-resistant K. pneumoniae | 2 | nih.govresearchgate.net |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | Staphylococcus aureus ATCC 29213 | 30 | nih.gov |
| Sulfamethoxazole/trimethoprim | Trueperella pyogenes | >32 (MIC90) | mdpi.com |
Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. nih.gov Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. nih.govmdpi.com
Derivatives of sulfonamides have emerged as promising agents that can disrupt these processes. Several sulfonamide-based analogs have been shown to interfere with the diffusible signal factor (DSF) family of QS systems, leading to significant anti-biofilm activity against pathogens like Stenotrophomonas maltophilia. nih.gov Similarly, some quinoline-sulfonamide derivatives can inhibit biofilm formation by urinary tract pathogens. nih.gov For instance, one such derivative achieved a 94.60% reduction in biofilm extension by E. coli and 91.74% by P. aeruginosa at a concentration of 10.0 µg/mL. nih.gov
The mechanism of this anti-biofilm activity can be linked to the inhibition of QS. nih.gov By blocking the signaling pathways, these compounds can prevent the coordination required for mature biofilm development. nih.gov Some studies suggest that sulfa-antibiotics may affect the expression of key QS regulatory proteins, such as LuxR, thereby disrupting the entire signaling cascade. ebrary.net
Anticancer and Cytotoxic Effects
In addition to their antimicrobial properties, various compounds structurally related to this compound, particularly those incorporating heterocyclic rings like quinoline, thiazole, or benzimidazole, have demonstrated significant anticancer potential. These derivatives are being actively investigated for their ability to induce cell death in various cancer cell lines.
The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines, with results often reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that certain derivatives possess potent activity. For example, a novel 2-Amino-1,4-naphthoquinone derivative (5i ) showed significant cytotoxicity against the A549 lung cancer cell line with an IC50 of 6.15 µM. nih.gov A triazene (B1217601) derivative (Compound C ) was highly effective against the K562 chronic myelogenous leukemia cell line and the MCF-7 breast cancer cell line, with IC50 values of 0.560 µM and 0.810 µM, respectively. nih.gov Another study on N-(4-chlorophenyl)-γ-amino acid derivatives found one compound (7g ) to have an IC50 of 38.38 µM on A549 cells, with its mechanism linked to inducing mitochondrial injury and ROS production. ktu.edu Furthermore, some compounds have shown efficacy in reversing multidrug resistance in cancer cells, such as in K562/ADM (adriamycin-resistant) cells. researchgate.net
Table 2: In Vitro Cytotoxicity (IC50) of Selected Derivatives on Human Cancer Cell Lines
| Derivative Compound/Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1,3-bis(2-ethoxyphenyl)triazene (C) | MCF-7 (Breast) | 0.810 | nih.gov |
| 1,3-bis(2-ethoxyphenyl)triazene (C) | HCT 116 (Colorectal) | 1.28 | nih.gov |
| 1,3-bis(2-ethoxyphenyl)triazene (C) | K562 (Leukemia) | 0.560 | nih.gov |
| 2-Amino-1,4-naphthoquinone derivative (5i) | A549 (Lung) | 6.15 | nih.gov |
| 2-Amino-1,4-naphthoquinone derivative (5i) | K562 (Leukemia) | >50 | nih.gov |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |
| Benzimidazole derivative (se-182) | MCF-7 (Breast) | 20.84 | jksus.org |
| N-(4-chlorophenyl)-γ-amino acid derivative (7g) | A549 (Lung) | 38.38 | ktu.edu |
| Indoloquinoline derivative (BAPPN) | MCF-7 (Breast) | ~5.1 (converted from 3.1 µg/mL) | researchgate.net |
| Indoloquinoline derivative (BAPPN) | A549 (Lung) | ~16.4 (converted from 9.96 µg/mL) | researchgate.net |
| Indoloquinoline derivative (BAPPN) | HCT-116 (Colorectal) | ~11.7 (converted from 7.1 µg/mL) | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest
A primary strategy in modern cancer therapy is to trigger the natural process of programmed cell death, or apoptosis, within malignant cells. Derivatives of aminosulfonic acids have demonstrated this capability. Preliminary studies on derivatives of dichlorobenzenesulfonic acid indicate they can induce apoptosis in cancer cells. This process is often coupled with the ability to halt the cell division cycle, preventing the proliferation of tumors. For instance, in studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, certain derivatives were found to not only inhibit cell proliferation but also to actively promote apoptosis, suggesting a powerful dual mechanism of action.
The induction of apoptosis can occur through various cellular signals. A critical event is the loss of the mitochondrial transmembrane potential (ΔΨM), which is a key indicator of the initiation of the apoptotic cascade. nih.gov Some anticancer agents related in structure to the title compound induce G2/M cell cycle arrest at lower concentrations, while at higher concentrations, they shift the cellular response towards full-blown apoptosis. nih.gov This is confirmed by an increase in apoptotic markers, such as the externalization of phosphatidylserine (B164497) detected by annexin (B1180172) V staining. nih.gov
Molecular Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are underpinned by their interaction with specific molecular pathways that regulate cell life and death.
Caspase-Mediated Pathways : The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases. nih.gov Studies suggest that derivatives of aminosulfonic acids trigger apoptosis through the activation of these caspase pathways. The process typically involves initiator caspases (e.g., caspase-8, -9) that, once activated, cleave and activate effector caspases (e.g., caspase-3, -7), which then dismantle the cell. nih.gov A hallmark of this activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. nih.govnih.gov
Modulation of Key Signaling Proteins (PTEN, BAX, STAT3) : The anticancer activity of related compounds has been linked to the modulation of several critical oncogenic and tumor-suppressing pathways. For example, the tumor suppressor protein PTEN, which negatively regulates the pro-survival PI3K/Akt pathway, can be activated by some therapeutic agents, thereby promoting apoptosis. nih.govmdpi.com Furthermore, these compounds can alter the balance of the Bcl-2 family of proteins, leading to an upregulation of pro-apoptotic members like BAX and a downregulation of anti-apoptotic members. nih.gov Other mechanisms observed with structurally related molecules include the inhibition of key signaling nodes like STAT3, which is often persistently activated in many cancers and promotes proliferation and survival. nih.gov
Anticancer Mechanisms of Related Aromatic Sulfonic and Benzoic Acid Derivatives
| Molecular Target/Pathway | Observed Effect | Compound Class Implication | Citation |
|---|---|---|---|
| Caspase Pathway | Activation, leading to apoptosis | Directly implicated for aminosulfonic acid derivatives | nih.gov |
| Cell Cycle Regulators | Induction of G2/M phase arrest | Observed with structurally related compounds | nih.gov |
| PTEN | Upregulation/Activation | Mechanism for related aminosalicylic acids | nih.govmdpi.com |
| BAX/Bcl-2 Ratio | Increased (pro-apoptotic) | Mechanism for related isoflavones | nih.gov |
| STAT3 Signaling | Inhibition/Downregulation | Mechanism for related isoflavones | nih.gov |
Antiproliferative Assays
The cytotoxic and antiproliferative potential of novel chemical entities is quantified using a variety of in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a test compound indicates a loss of viability or an inhibition of proliferation. researchgate.net
Numerous studies on various synthetic derivatives, including aminobenzylnaphthols and aminopyrazoles, utilize the MTT assay to determine their efficacy against a panel of human cancer cell lines. mdpi.commdpi.com These experiments yield crucial data points, such as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. researchgate.netnih.gov For example, a series of 5'-amino-2'-hydroxy chalcones were evaluated for selective cytotoxicity using the MTT assay, demonstrating the utility of this method in screening potential anticancer agents. researchgate.net Similarly, studies on 5-alkyl-2-amino-3-methylcarboxylate thiophenes have shown pronounced antiproliferative activity, with some derivatives exhibiting mid-nanomolar potency and high selectivity for specific tumor cell types. nih.gov
Other Pharmacological Activities
Skeletal Muscle Relaxant Activity of Derivatives
Beyond oncology, derivatives of the core structure have shown promise in other therapeutic areas. Specifically, 2-amino-5-chlorobenzophenone (B30270) derivatives have been synthesized and evaluated for their potential as skeletal muscle relaxants. arabjchem.orgresearchgate.net These compounds are of interest as they share structural pharmacophores with the 1,4-benzodiazepine (B1214927) class of drugs, which are known for their CNS activity. arabjchem.org
In screening studies, these derivatives demonstrated significant skeletal muscle relaxant activity when compared to control groups. arabjchem.orgresearchgate.net The research highlighted that specific chemical modifications could enhance this activity; for instance, a derivative bearing an o-toluidine (B26562) substituent was identified as having the highest potency among the tested compounds. arabjchem.org
Role as Precursors for Sulfonamide Antibiotics
This compound is a valuable chemical intermediate. Its structure is foundational for the synthesis of more complex molecules, including sulfonamide antibiotics. Sulfonamides, or "sulfa drugs," were the first class of effective systemic antibacterial agents. nih.gov
Their mechanism of action involves acting as competitive antagonists to para-aminobenzoic acid (PABA). nih.gov Bacteria require PABA to synthesize dihydrofolic acid, an essential precursor for making nucleic acids (DNA and RNA) and many amino acids. By mimicking PABA, sulfonamides inhibit the bacterial enzyme dihydropteroate synthetase, thereby halting bacterial growth and replication. nih.gov The utility of benzenesulfonic acid derivatives as starting materials in the synthesis of compounds with potential antimicrobial properties underscores their importance in medicinal chemistry.
Development of Disease-Modifying Antirheumatic Drugs (DMARDs)
Disease-modifying antirheumatic drugs (DMARDs) are a class of medications used in the management of rheumatoid arthritis and other autoimmune inflammatory conditions. nih.gov Their primary goal is to slow disease progression and prevent joint destruction by modulating the underlying immune response. nih.gov
While there is no direct evidence of this compound itself being developed as a DMARD, related structures have well-established anti-inflammatory roles. The compound 5-aminosalicylic acid (5-ASA, or mesalazine), for example, is a cornerstone therapy for inflammatory bowel disease and is noted for its ability to interfere with inflammatory pathways, including the inhibition of cyclooxygenase and lipoxygenase mediators. mdpi.com Given that inflammatory pathways can overlap between different chronic inflammatory diseases, the exploration of aminosulfonic and aminobenzoic acid derivatives as potential anti-inflammatory or disease-modifying agents remains a plausible area for future research.
Table of Compounds
Analgesic and Anti-vasodilation Effects of Quinazoline (B50416) Derivatives
While extensive research confirms the analgesic properties of various quinazoline derivatives, a direct synthetic pathway originating from this compound to produce these specific analgesic compounds is not prominently documented in available scientific literature. Studies on quinazoline analogues have demonstrated their potential as pain-relieving agents, with some compounds showing efficacy comparable to established drugs. nih.gov For instance, certain condensed derivatives of anpirtoline, where the pyridine (B92270) ring is substituted with a quinazoline nucleus, have shown significant analgesic activity in preclinical models. nih.gov
Regarding vascular effects, the available research primarily points towards the vasodilating (blood vessel widening) properties of quinazoline derivatives, rather than anti-vasodilation. nih.govresearchgate.netnih.gov These compounds have been shown to induce concentration-dependent vasorelaxation in isolated rat pulmonary arteries. nih.govresearchgate.net The mechanism for this vasodilation is often linked to the inhibition of phosphodiesterase-5 (PDE-5), an enzyme involved in the nitric oxide signaling pathway that regulates blood vessel tone. nih.govresearchgate.net One study identified a novel N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine derivative as a potent vasodilator that mediates its effect through the soluble guanylate cyclase (sGC)/cGMP pathway and by modulating potassium and calcium ion channels. nih.gov
Interactive Data Table: Vasodilation Effects of Select Quinazoline Derivatives
Below is a summary of the vasorelaxant effects of certain N2,N4-diamino quinazoline analogues on rat pulmonary arteries.
| Compound ID | EC50 (µM) for Vasorelaxation | Notes | Reference |
| Analogue 8 | 0.58 ± 0.22 | Produced a 50% vasorelaxation response at the lowest concentration observed. | nih.govresearchgate.net |
| Analogue 9 | Not specified | Noted as the most promising compound with high selectivity for vasodilation over cytotoxicity. | nih.govresearchgate.net |
| Compound 8 | Not specified | A N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine that showed potent vasodilator effect on resistance vessels. | nih.gov |
Biochemical Research Applications
Detailed applications of this compound in the specific biochemical research areas outlined below are not well-documented in the accessible scientific literature. The information provided here is based on general principles of related chemical structures and techniques.
Proteomics Research (e.g., Studying Protein Interactions and Modifications)
There is no specific evidence in the reviewed literature of this compound being used as a chemical label or probe in proteomics research for studying protein interactions or modifications.
Proteomics often employs chemical labeling techniques to tag and identify proteins and their modifications. nih.gov These methods can include:
Activity-Based Protein Profiling (ABPP): Uses reactive probes to label active enzyme families.
Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT): Incorporates unnatural amino acids with bio-orthogonal handles (e.g., azides or alkynes) into newly synthesized proteins. nih.govscispace.com These handles allow for the selective chemical tagging and enrichment of the labeled proteome.
Proximity Labeling: Fuses an enzyme (like APEX2) to a protein of interest, which then generates reactive biotin-phenol radicals to label nearby proteins. nih.gov
While a related compound, 5-Amino-2-chlorobenzoic acid, is commercially available and listed for use in "solution phase peptide synthesis," this provides only a general connection to the field and does not detail its use in specific protein interaction or modification studies. sigmaaldrich.com The sulfonic acid group (SO3H) present in this compound is a strong acid and highly polar, which could influence its utility as a proteomic probe, but specific applications have not been described.
Enzyme Binding and Interaction Studies
Direct studies detailing the binding or inhibition of specific enzymes by this compound or its immediate derivatives are not found in the available research.
Enzyme inhibition studies are crucial for drug discovery and understanding biological pathways. These studies often involve synthesizing a series of derivatives of a lead compound to understand structure-activity relationships. For example, various synthetic amino acid derivatives have been tested for their inhibitory effects on digestive enzymes like pancreatic lipase (B570770) and α-amylase. nih.gov Similarly, quinazolinone derivatives have been synthesized and evaluated as inhibitors for enzymes such as monoamine oxidase (MAO), which is a target for antidepressant drugs. nih.gov
While benzenesulfonic acid derivatives are a broad class of organic compounds, and some have been investigated for their biological activities, specific data on the enzyme interactions of this compound is lacking. wikipedia.orgfishersci.com Docking studies on other novel amino acid derivatives have been performed to predict binding interactions with enzymes like cyclooxygenase (COX-1/COX-2), but this specific compound was not the subject of these studies.
Applications in Advanced Materials and Processes Involving 5 Amino 2 Chlorobenzenesulfonic Acid
Dye Chemistry and Pigment Manufacturing
In the field of colorant synthesis, 5-Amino-2-chlorobenzenesulfonic acid is a well-established intermediate, primarily used in the production of azo dyes and pigments. cymitquimica.comdyestuffintermediates.comdyestuffintermediates.com
This compound is a key precursor in the manufacture of several synthetic dyes. dyestuffintermediates.com Its primary role is to serve as the diazo component in the synthesis of azo dyes. The process involves a two-step reaction common in azo dye formation. unb.ca First, the aromatic amino group (-NH₂) of this compound is converted into a diazonium salt through a reaction known as diazotization. This reaction is typically carried out in the presence of a nitrous acid ester. google.com
The resulting diazonium salt is highly reactive and is subsequently coupled with another aromatic compound (a coupling component), such as a phenol (B47542), naphthol, or aromatic amine, to form the characteristic azo group (-N=N-). unb.ca This azo group acts as the chromophore, the part of the molecule responsible for absorbing visible light and thus producing color. The presence of the sulfonic acid group (-SO₃H) in the molecule is crucial as it enhances the water solubility of the final dye, a critical property for applications in textile dyeing. cymitquimica.com
A variety of commercial dyes and pigments are synthesized using this compound as a starting material. Its specific structure contributes to the final properties of the colorant, including its shade, fastness, and affinity for different fibers.
Below is a table of representative dyes produced using this intermediate:
| Dye Name | C.I. Name | Synthesis Note |
| Mordant Green 15 | C.I. Mordant Green 15 | Utilizes this compound as a key intermediate. dyestuffintermediates.com |
| Acid Yellow 120 | C.I. Acid Yellow 120 | Prepared by diazotizing this compound and coupling it with 2-Hydroxybenzoic acid, followed by conversion into a chromium complex. dyestuffintermediates.com |
| Acid Yellow 26 | C.I. Acid Yellow 26 | Synthesized using this compound. dyestuffintermediates.com |
| Acid Blue 114 | C.I. Acid Blue 114 | Derived from this compound. dyestuffintermediates.com |
| Pigment Red 58 | C.I. Pigment Red 58 | Produced from this compound. dyestuffintermediates.com |
| Pigment Red 58:3 | C.I. Pigment Red 58:3 | Involves the diazotization of this compound and coupling with 3-Hydroxy-2-naphthoic acid, followed by conversion into a strontium salt. dyestuffintermediates.com |
| Direct Yellow 42 | C.I. Direct Yellow 42 | Made by diazotizing this compound and coupling it with 2-Amino-4-methylanisole. dyestuffintermediates.com |
The development of novel colorants relies on the modification of chemical structures to achieve specific hues and performance characteristics. This compound serves as a foundational building block in this process. The substituents on its benzene (B151609) ring—the chlorine atom and the sulfonic acid group—directly influence the electronic properties of the molecule and, consequently, the properties of the final dye. cymitquimica.com
Researchers and manufacturers can systematically alter the coupling component that reacts with the diazotized form of this compound to create a wide spectrum of colors. Furthermore, the chloro and sulfonic acid groups can affect the dye's lightfastness, wash fastness, and binding affinity to substrates like cotton, wool, and synthetic fibers. The sulfonic acid group, in particular, is a key functional moiety for creating acid and direct dyes due to the water solubility it imparts.
Pharmaceutical and Fine Chemical Synthesis
Beyond its extensive use in the dye industry, this compound is also classified as a valuable organic building block and pharmaceutical intermediate. bldpharm.com Its functional groups provide reactive sites for constructing more elaborate molecules for the pharmaceutical and fine chemical sectors.
In drug development, small, functionalized aromatic rings are essential synthons, or building blocks, for creating larger, more complex active pharmaceutical ingredients (APIs). Aromatic amines, such as aniline (B41778) derivatives, are frequently used as the basis for developing new drug therapies. futurity.orgumich.edu this compound fits into this category, offering a unique combination of reactive sites.
The amino group can be readily modified or used as an anchor point for building out molecular scaffolds. The chlorine atom can be substituted through various nucleophilic substitution reactions, and the sulfonic acid group can be converted into other functional groups like sulfonamides. This versatility makes it a useful starting material for generating chemical libraries of "drug-like" molecules with a range of structural diversity for screening potential therapeutic activities. nih.gov The use of such amino-acid-like building blocks is a common strategy in medicinal chemistry to construct novel drug candidates. researchgate.netmdpi.com
The specific chemical structure of this compound makes it a suitable precursor for molecules with inherent biological activity. The benzenesulfonamide moiety is a critical component in a class of antibacterial drugs known as "sulfa drugs". While research into direct applications is ongoing, the sulfonic acid group of this compound can be converted into a sulfonamide, making it a potential precursor for synthesizing new sulfonamide-based therapeutic agents.
Furthermore, the amino group allows for conjugation to other molecules to create functional biomaterials. For instance, research on other amino-functionalized molecules has shown they can be linked to bioactive glasses or used as models for anticancer drugs, where the amino group forms a stable amide bond with another component. nih.gov This suggests the potential for this compound to act as a precursor for linking to other entities to create targeted or responsive bioactive systems.
Analytical Chemistry Reagents
In the field of analytical chemistry, compounds with specific functional groups and predictable chemical behaviors are often used as reagents. While direct, extensive research on the use of this compound as a primary analytical reagent is not widely documented, its chemical properties and those of its isomers suggest potential applications.
For example, the isomer 2-Amino-5-chlorobenzenesulfonic acid has been identified as a useful reagent in chromatography for the separation and identification of other compounds, partly due to its ability to form complexes with metal ions. It has also been used as a reactant to help determine the dissociation constants of newly synthesized compounds. Given the structural similarities, this compound could potentially be employed in similar analytical techniques. Its acidic sulfonic acid group and basic amino group give it zwitterionic character under certain pH conditions, a property that can be exploited in separation sciences like ion-exchange chromatography or capillary electrophoresis.
Reagents in Chromatographic Techniques
Chromatographic techniques, particularly thin-layer chromatography (TLC), frequently employ various reagents for the visualization and identification of separated compounds, such as amino acids. These reagents react with the analytes to produce colored or fluorescent spots. However, a thorough review of scientific databases and chemical reference materials does not indicate that this compound is utilized as a spray reagent or a visualization agent in any standard chromatographic methods. The literature focuses on other well-established reagents for these purposes.
Complex Formation with Metal Ions for Analytical Purposes
The formation of complexes with metal ions is a fundamental principle in various analytical chemistry techniques, including spectrophotometry. These complexes often exhibit distinct colorimetric or spectrophotometric properties that allow for the quantification of either the metal ion or the complexing agent. Despite the theoretical potential for the functional groups within this compound (an amino group, a chloro group, and a sulfonic acid group) to interact with metal ions, there is no scientific documentation of its use in forming such complexes for analytical determination of metal ions. Research in this area is focused on other organic ligands that have been proven effective for these applications.
Environmental Fate, Degradation, and Regulatory Implications of 5 Amino 2 Chlorobenzenesulfonic Acid
Occurrence and Persistence in Environmental Compartments
Studies on other sulfonated aromatic amines have shown them to be poorly biodegradable under various environmental conditions, suggesting they may not be efficiently removed during conventional wastewater treatment processes mdpi.com. This limited biodegradability points to the potential for these compounds to persist in water and soil. For instance, research on various sulfonated aromatic amines demonstrated that many are resistant to both aerobic and anaerobic degradation, indicating a likelihood of persistence in the environment mdpi.comasianpubs.org. The persistence of chlorinated aromatic hydrocarbons in soil is also well-documented, with factors like organic matter content influencing their retention nih.gov. Given its structure as a chlorinated and sulfonated aromatic amine, 5-Amino-2-chlorobenzenesulfonic acid is likely to exhibit significant persistence in both soil and water compartments.
Biodegradation Pathways
The biodegradation of xenobiotic compounds like this compound is a key process determining their ultimate fate in the environment. The degradation can proceed through different mechanisms depending on the presence or absence of oxygen.
Anaerobic and Aerobic Degradation Mechanisms
Anaerobic Degradation:
Information directly addressing the anaerobic biodegradation of this compound is limited. However, research on related compounds provides some insights. The anaerobic degradation of sulfonated azo dyes, which are structurally complex molecules, often results in the cleavage of the azo bond, leading to the formation of sulfonated aromatic amines asianpubs.org. While this initial step is a form of degradation, the resulting sulfonated amines are often more resistant to further breakdown under anaerobic conditions. Studies have shown that many sulfonated aromatic amines are not readily degraded anaerobically mdpi.com. For instance, anaerobic conditions are known to facilitate the reductive dechlorination of some chlorinated compounds, but the presence of the sulfonate group may inhibit this process for this compound.
Aerobic Degradation:
Aerobic biodegradation of sulfonated aromatic compounds has been observed in various microorganisms. Bacteria capable of utilizing sulfonated aromatics as a source of carbon, nitrogen, or sulfur have been isolated. For example, some bacterial communities can aerobically degrade aminobenzenesulfonic acid isomers mdpi.com. The initial step in the aerobic degradation of many aromatic compounds is often catalyzed by dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, leading to ring cleavage.
A study on a microbial community demonstrated the aerobic degradation of the azo dye Acid Orange 7, which resulted in the formation of 4-aminobenzenesulfonic acid. This sulfonated amine was subsequently metabolized, suggesting that aerobic pathways for the degradation of such compounds exist mdpi.com. Similarly, research on the degradation of chlorobenzoic acids has identified aerobic pathways involving initial hydrolytic dehalogenation or dioxygenation nih.govresearchgate.netccsenet.org. It is plausible that the aerobic degradation of this compound, if it occurs, would proceed through similar enzymatic reactions, likely initiated by a dioxygenase attacking the aromatic ring.
Formation of Transformation Products and Metabolites
Direct evidence for the transformation products and metabolites of this compound is not available. However, based on the degradation pathways of analogous compounds, several potential metabolites can be hypothesized.
During the aerobic biodegradation of similar compounds, the initial enzymatic attack could lead to the formation of chlorinated catechols or aminophenols. For example, the degradation of chlorobenzoic acids often proceeds through the formation of chlorocatechols nih.gov. A study on the degradation of 6-aminonaphthalene-2-sulfonic acid by a Pseudomonas strain resulted in the formation of 5-aminosalicylate (B10771825) chemnet.com. Therefore, potential initial transformation products of this compound under aerobic conditions could include chlorinated aminocatechols or other hydroxylated derivatives. Further degradation would likely involve ring cleavage, leading to the formation of aliphatic organic acids that can then be mineralized to carbon dioxide and water.
The table below summarizes findings on the degradation of related compounds, which may provide clues to the potential transformation of this compound.
| Original Compound | Degradation Condition | Key Transformation Products/Metabolites | Reference |
| Aminobenzenesulfonic acid isomers | Aerobic | Sulfate (indicating mineralization of the sulfonate group) | mdpi.com |
| 6-Aminonaphthalene-2-sulfonic acid | Aerobic | 5-Aminosalicylate | chemnet.com |
| 4-Chlorobenzoic acid | Aerobic | 4-Hydroxybenzoic acid, Protocatechuic acid | nih.gov |
| Monochlorobenzene | Aerobic | Chlorocatechol | nih.gov |
Advanced Oxidation Processes for Removal
Given the likely persistence of this compound against biological degradation, advanced oxidation processes (AOPs) represent a promising alternative for its removal from contaminated water. AOPs rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to oxidize recalcitrant organic pollutants.
Ozonation Studies
Ozonation is an AOP that has been shown to be effective in degrading a variety of aromatic compounds. While no specific studies on the ozonation of this compound were found, research on other sulfonated and chlorinated aromatic compounds provides valuable insights.
Ozone can react directly with organic molecules or indirectly through the formation of hydroxyl radicals. The presence of electron-withdrawing groups, such as the sulfonate and chloro groups on the aromatic ring of this compound, can decrease the rate of direct ozone attack. However, ozonation can still be effective, particularly at higher pH where the decomposition of ozone to hydroxyl radicals is favored. Studies on the ozonation of natural organic matter surrogates, including 3-aminophenol, have shown that ozonation prior to chlorination can lead to the formation of disinfection by-products like chloropicrin, indicating that the amine group is susceptible to oxidation by ozone nih.gov. Pre-ozonation of water containing cyanobacteria has also been studied, though its effectiveness in reducing all disinfection by-products is not guaranteed nih.gov.
Activated Carbon Filtration
Activated carbon is a widely used adsorbent for the removal of organic contaminants from water due to its high surface area and porous structure. The adsorption capacity of activated carbon for a specific compound depends on both the properties of the carbon and the chemical nature of the compound.
While direct data on the adsorption of this compound onto activated carbon is not available, studies on related compounds offer some general principles. Aromatic compounds, in general, can be effectively removed by activated carbon mdpi.com. The presence of the chloro-substituent on the benzene (B151609) ring may influence its adsorption behavior. Research on the adsorption of chlorinated aromatic hydrocarbons has shown that they can be adsorbed by aquifer medium, with aromatic hydrocarbons showing faster adsorption than chlorinated ones mdpi.com. The effectiveness of activated carbon for removing chlorinated compounds has been demonstrated for various substances asianpubs.orgmdpi.comindexcopernicus.com. The combination of ozonation with activated carbon filtration has been shown to be a promising method for the mineralization of organic pollutants, as ozone can break down larger molecules into smaller, more biodegradable or more adsorbable fragments mdpi.com.
The following table presents data on the adsorption of related compounds on activated carbon, which may be indicative of the potential for this compound removal.
| Compound | Adsorbent | Removal Efficiency/Capacity | Reference |
| Chlorinated Hydrocarbons | Aquifer Medium | Adsorption rates varied, with aromatic hydrocarbons adsorbing faster. | mdpi.com |
| Chlorine | Activated Carbon, Carbon Nanotubes | High adsorption capacity observed at room temperature. | asianpubs.orgresearchgate.net |
| Diclofenac (a chlorinated aromatic) | Activated Carbon | Can remove the compound to some extent. | mdpi.com |
Impact on Microbial Communities in Wastewater Treatment
Sulfonated aromatic amines, a class to which this compound belongs, are generally considered resistant to microbial degradation. nih.gov Their complex structure can make them recalcitrant, potentially passing through conventional WWTPs untreated or causing process upsets. However, specific microbial communities have been shown to degrade related sulfonated compounds. For example, a mixed bacterial community isolated from river water demonstrated the ability to completely degrade 6-aminonaphthalene-2-sulfonic acid, involving a mutualistic interaction between two different Pseudomonas strains. nih.gov One strain performed the initial conversion of the naphthalene (B1677914) sulfonate into 5-aminosalicylate, which was then fully degraded by the second strain. nih.gov
Q & A
Basic Research Questions
Q. What are the key steps to optimize the synthesis of 5-Amino-2-chlorobenzenesulfonic Acid?
- Methodology : Synthesis optimization requires careful control of sulfonation and chlorination steps. For example, highlights the use of aqueous acid or DMSO as solvents, with reaction efficiency dependent on temperature (e.g., maintaining below 100°C to avoid decomposition). Adjusting stoichiometric ratios of sulfonating agents (e.g., sulfuric acid) and chlorinating agents (e.g., Cl2 or SO2Cl2) can improve yield. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >97% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Confirm the presence of sulfonic acid (-SO3H) groups via peaks at 1150–1200 cm<sup>−1</sup> (asymmetric S=O stretch) and 1040–1080 cm<sup>−1</sup> (symmetric S=O stretch).
- <sup>1</sup>H NMR : Aromatic protons appear as multiplets in δ 6.8–8.0 ppm, with amino (-NH2) protons typically around δ 5.0–6.0 ppm (exchangeable in D2O).
- Elemental Analysis : Verify molecular formula (C6H6ClNO3S) with calculated %C (34.72%), %H (2.90%), %N (6.75%) .
Q. How should researchers handle discrepancies in reported CAS numbers (88-43-7 vs. 133-74-4)?
- Resolution : Cross-reference authoritative databases like CRC Handbook (CAS 88-43-7, decomposition at 280°C) and safety data sheets (CAS 133-74-4) . Confirm compound identity via analytical techniques (e.g., HRMS, X-ray crystallography) and consult multiple suppliers (e.g., Kanto Reagents, Thermo Scientific) to resolve ambiguity.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonic acid group in substitution reactions?
- Analysis : The -SO3H group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the benzene ring. For example, in nitration reactions, the sulfonic acid group deactivates the ring, requiring harsher conditions (e.g., fuming HNO3 at 50–60°C). Kinetic studies suggest that steric hindrance from the -SO3H group slows reaction rates compared to non-sulfonated analogs .
Q. How can researchers address contradictions in reported solubility data?
- Resolution : Solubility varies with pH and solvent polarity. reports slight solubility in aqueous acid (pH <2) and DMSO due to protonation of the sulfonic acid group. Conflicting literature data may arise from differences in sample purity or measurement conditions (e.g., temperature). Use standardized protocols (e.g., shake-flask method at 25°C) and validate via HPLC to ensure reproducibility .
Q. What strategies mitigate safety risks associated with skin corrosion (Category 1)?
- Safety Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
